molecular formula C28H22N2O2 B12190613 (2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone

(2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone

Cat. No.: B12190613
M. Wt: 418.5 g/mol
InChI Key: ZARRGFOODVRLPG-UHFFFAOYSA-N
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Description

(2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone typically involves the condensation of appropriate substituted benzaldehydes with o-phenylenediamine under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxaline ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be studied for its potential biological effects and therapeutic applications.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Quinoxaline derivatives have been investigated for their potential as drugs targeting various diseases.

Industry

Industrially, this compound may be used in the development of materials with specific properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism by which (2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or DNA, leading to various biological outcomes. The pathways involved can be complex and require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

  • 2,3-Diphenylquinoxaline
  • 2-Phenylquinoxaline
  • 2,3-Dimethylquinoxaline

Uniqueness

What sets (2,3-Diphenyl-2H-quinoxalin-1-yl)-(4-methoxy-phenyl)-methanone apart is its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the methoxy group and the specific arrangement of phenyl groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C28H22N2O2

Molecular Weight

418.5 g/mol

IUPAC Name

(2,3-diphenyl-2H-quinoxalin-1-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C28H22N2O2/c1-32-23-18-16-22(17-19-23)28(31)30-25-15-9-8-14-24(25)29-26(20-10-4-2-5-11-20)27(30)21-12-6-3-7-13-21/h2-19,27H,1H3

InChI Key

ZARRGFOODVRLPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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